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In the landscape of therapeutic strategies targeting Transforming Growth Factor-beta (TGF-β),

a pivotal regulator of cellular processes, the synthetic peptides P17 and P144 have emerged

as significant contenders. Both peptides have demonstrated potent inhibitory effects on the

TGF-β signaling pathway, a pathway frequently implicated in fibrosis, cancer progression, and

inflammatory diseases. This guide provides a comprehensive comparison of P17 and P144,

offering researchers, scientists, and drug development professionals a detailed overview of

their mechanisms, supporting experimental data, and relevant protocols.

Peptide Characteristics and Origins
P17 and P144 originate from distinct discovery methodologies, which contribute to their unique

properties.

P17: This soluble, hydrophilic peptide was identified through a random phage display peptide

library.[1][2] Its sequence is KRIWFIPRSSWYERA.[2][3]

P144 (Disitertide): In contrast, P144 is a hydrophobic peptide derived from the amino acid

sequence (730-743) of the extracellular region of the TGF-β type III receptor, also known as

Betaglycan.[1][2] Its sequence is TSLDASIIWAMMQN.[2][3] Due to its hydrophobicity, P144

has lower solubility, which has led to research into encapsulation strategies to improve its

therapeutic application.[4][5]
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Both peptides function by interfering with the TGF-β signaling cascade, albeit through

potentially different points of interaction. The canonical TGF-β signaling pathway is initiated by

the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and

phosphorylates the type I receptor (TGFβRI). The activated TGFβRI proceeds to phosphorylate

downstream signaling molecules, primarily SMAD2 and SMAD3.
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P17 directly binds to TGF-β isoforms, with a relative binding affinity of 100% for TGF-β1, 80%

for TGF-β2, and 30% for TGF-β3 in surface plasmon resonance assays.[1][2] P144 is designed

to block the interaction between the TGF-β ligand and its receptors.[3][6] Both peptides have

been shown to effectively reduce the phosphorylation of SMAD2, a key downstream effector in

the pathway.[1][6][7][8]

Comparative Efficacy from In Vitro and In Vivo
Studies
Extensive research has been conducted to evaluate the therapeutic potential of P17 and P144

in various disease models.

Anti-Fibrotic Activity
Both peptides have demonstrated significant anti-fibrotic effects in different models. In a mouse

model of peritoneal dialysis-induced fibrosis, both P17 and P144 reduced peritoneal thickness

and the expression of mesenchymal markers like collagen I and fibronectin.[9] In a

radiotherapy-induced fibrosis model in rabbits, P144 treatment led to reduced collagen

deposition and decreased phosphorylation of Smad2/3.[6][10]

Anti-Angiogenic and Anti-Cancer Effects
In a rat model of laser-induced choroidal neovascularization (CNV), both intravenous and

intravitreal administration of P17 and P144 were found to decrease the development of early

CNV lesions.[1][11] This effect was associated with the downregulation of Vascular Endothelial

Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[1][2]

In the context of cancer, P144 has been shown to inhibit cell growth and increase apoptosis in

brain tumor cell lines, including glioblastoma.[8][12] It was also found to decrease migration

and invasiveness of glioblastoma cells in vitro and impair tumor growth in vivo.[8] Studies on

human liver cancer cell lines have indicated that encapsulated forms of both P17 and P144 can

inhibit cell proliferation in a dose-dependent manner.[3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies to facilitate a

direct comparison of P17 and P144.
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Parameter P17 P144 (Disitertide) Reference

Origin Phage Display Library
TGF-β Type III

Receptor (Betaglycan)
[2][3]

Sequence KRIWFIPRSSWYERA TSLDASIIWAMMQN [2][3]

Properties Hydrophilic, Soluble Hydrophobic [2][3]

Table 1: General Characteristics of P17 and P144

TGF-β Isoform
P17 Relative
Binding Affinity

P144 Relative
Binding Affinity

Reference

TGF-β1 100% Data not available [1][2]

TGF-β2 80% Data not available [1][2]

TGF-β3 30% Data not available [1][2]

Table 2: Binding Affinity of P17 to TGF-β Isoforms
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Model System P17 Effect P144 Effect
Key
Downstream
Effects

Reference

Rat Choroidal

Neovascularizati

on

Decreased CNV Decreased CNV

↓ VEGF, ↓

pSMAD-2, ↓

MMP-2

[1][2]

Human Corneal

Epithelial Cells

↓ TGF-β1-

stimulated

MMP13

↓ TGF-β1-

stimulated

MMP13, ↓

pSMAD2

- [7]

Glioblastoma

Cell Lines

No effect on

growth/apoptosis

↓ Growth, ↑

Apoptosis, ↓

Migration, ↓

Invasion

↓ pSMAD2 [8][12]

Human Liver

Cancer Cells

(Encapsulated)

↓ Proliferation ↓ Proliferation ↓ pSMAD2 [3]

Mouse

Peritoneal

Fibrosis

↓ Peritoneal

thickness, ↓

Mesenchymal

markers

↓ Peritoneal

thickness, ↓

Mesenchymal

markers

- [9]

Rabbit

Radiotherapy-

Induced Fibrosis

Not tested
↓ Collagen

deposition
↓ pSMAD2/3 [6]

Table 3: Summary of Preclinical Efficacy

Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate

the efficacy of P17 and P144.
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Animal Model: Long Evans rats were used in an established laser-induced CNV model.[1]

[11]

Peptide Administration:

Intravenous: Five injections of P17 (1 mg/ml) or P144 (1 mg/ml) in 0.2 mL of saline or

carbonate, respectively, were administered every 72 hours over 2 weeks.[1][2]

Intravitreal: A single 7 µl injection of P17 (20 mg/ml), P144 (3 mg/ml), or a mixture of both

was administered.[1][2]

Analysis:

Fluorescein Angiography (FA): Performed weekly to assess the evolution of CNV.[11]

RT-PCR: Gene expression of factors like VEGF, TGF-β, COX-2, MMP-2, and MMP-9 was

assessed.[11]

Western Blot: Protein levels of VEGF and p-SMAD2 were determined.[11]

Gelatin Zymography: MMP-2 activity was assessed.[11]

In Vitro Cell-Based Assays
Cell Lines: A variety of cell lines have been used, including human corneal epithelial cells,

glioblastoma cell lines (DAOY, A172, U87-MG), and human liver cancer cell lines (SNU449,

Hep3B).[3][7][12]

Treatment: Cells were exposed to TGF-β1 or TGF-β2 in the presence or absence of P17 or

P144 at varying concentrations (e.g., 100 µg/ml for glioblastoma cells).[12]

Analysis:

Western Blot: To determine the expression of phosphorylated SMAD2.[7][12]

Proliferation/Viability Assays (e.g., MTT, XTT): To assess the effect on cell growth.[7][12]
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Apoptosis Assays (e.g., Cell Death Detection ELISA): To measure programmed cell death.

[12]

Migration and Invasion Assays: To evaluate the impact on cancer cell motility.[8]

Immunobead-based assays (e.g., Luminex): To analyze the secretion of MMPs.[7]

Conclusion
Both P17 and P144 are potent inhibitors of the TGF-β signaling pathway with demonstrated

efficacy in a range of preclinical models of fibrosis, angiogenesis, and cancer. P17, a

hydrophilic peptide from a phage display library, has well-characterized binding affinities for

TGF-β isoforms. P144, a hydrophobic peptide derived from the TGF-β type III receptor, has

shown strong therapeutic potential, particularly in anti-fibrotic and anti-cancer applications.

The choice between P17 and P144 for a specific research or therapeutic application will likely

depend on the target disease, the desired route of administration, and the specific

characteristics of the peptide, such as solubility and isoform specificity. The encapsulation of

these peptides presents a promising strategy to overcome limitations like poor solubility and to

enhance their therapeutic index. Further head-to-head comparative studies will be invaluable in

delineating the specific advantages of each peptide and guiding their future clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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